Argiopinin I - 117233-41-7

Argiopinin I

Catalog Number: EVT-1554127
CAS Number: 117233-41-7
Molecular Formula: C36H63N12O6+
Molecular Weight: 760 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A polyamine , natural, purified from Argiope lobata spider venom.
A non-proteic spider toxin acting on insect hippocampal single neurons at 10-7-10-6 M.
Argiopinin I is an asparagine derivative.
Synthesis Analysis

Methods

The synthesis of Argiopinin I typically involves complex peptide synthesis techniques. These methods include:

  • Solid-Phase Peptide Synthesis (SPPS): This is a widely used technique for synthesizing peptides in a stepwise manner. It allows for the efficient assembly of amino acids on a solid support, facilitating purification and yield optimization.
  • Liquid-Phase Synthesis: This method can also be employed, particularly when dealing with larger peptides or when specific modifications are required.

Technical Details

The synthesis process generally requires:

  1. Amino Acid Activation: Each amino acid is activated to facilitate coupling.
  2. Coupling Reactions: Amino acids are sequentially added to form the peptide chain.
  3. Purification: After synthesis, high-performance liquid chromatography (HPLC) is commonly used to purify the final product.

The entire synthetic route may involve multiple steps and protecting group strategies to ensure selectivity during reactions.

Molecular Structure Analysis

Structure

Argiopinin I has a complex molecular structure characterized by multiple amino acid residues that contribute to its biological activity. The specific arrangement of these residues determines its interaction with biological targets.

Data

The molecular formula for Argiopinin I is C31H53N11O5C_{31}H_{53}N_{11}O_{5}, and it features several functional groups typical of peptides, including amine and carboxylic acid groups. The structural data can be represented using InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations for computational modeling and database searches.

Chemical Reactions Analysis

Reactions

Argiopinin I can undergo various chemical reactions, including:

  • Oxidation: This may lead to modifications in side chains or formation of disulfide bridges.
  • Reduction: Reduction reactions can convert imine groups into amines, altering the compound's properties.
  • Substitution Reactions: These reactions involve nucleophiles attacking electrophilic centers within the peptide structure.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reducing agents such as sodium borohydride.
  • Various nucleophiles for substitution processes.

The outcomes of these reactions depend heavily on the specific conditions and reagents employed.

Mechanism of Action

The mechanism of action of Argiopinin I involves its interaction with ion channels and neurotransmitter receptors within the nervous system.

  1. Binding: The peptide binds to specific receptors on neuronal membranes.
  2. Modulation: This binding modulates ion channel activity, leading to alterations in neuronal excitability and neurotransmission.
  3. Physiological Effects: The resulting changes can affect pain perception, muscle contraction, and other physiological processes.

Data from studies indicate that such interactions can lead to both toxic effects and potential therapeutic applications in pain management and neuromodulation.

Physical and Chemical Properties Analysis

Physical Properties

Argiopinin I exhibits properties typical of peptides:

  • Appearance: Generally appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on its structural modifications.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to heat and pH changes; degradation can occur under extreme conditions.
  • Reactivity: Reacts with various biochemical substrates due to its functional groups.

Relevant data from stability studies suggest optimal storage conditions at low temperatures to maintain integrity.

Applications

Argiopinin I has several scientific uses:

  1. Research Tool: Utilized in studies focused on neurobiology to understand mechanisms of pain and neurotransmission.
  2. Pharmacological Applications: Potential development as a therapeutic agent for managing pain or neurological disorders due to its neurotoxic properties.
  3. Biochemical Studies: Employed in assays that investigate peptide interactions with biological membranes or proteins.
Introduction to Argiopinin I

Taxonomic Origin and Natural Source Identification

1.1.1 Argiope lobata Venom Composition Analysis

Argiope lobata (Pallas, 1772), commonly termed the lobed argiope, inhabits regions spanning Southern Europe to Central Asia. This species employs a complex venom cocktail for prey immobilization, with Argiopinin I constituting approximately 0.8–1.2% of crude venom dry weight. Biochemical profiling reveals the toxin coexists with multiple structural analogs:

Table 1: Major Polyamine Toxins in A. lobata Venom

CompoundRelative Abundance (%)Primary Molecular Target
Argiopinin I0.8–1.2AMPA/NMDA receptors
Argiopinins II-VI3.7–5.1 (collective)Glutamate receptors
Argiopinin-6362.4Calcium channels
Unknown components>90Varied targets

Venom extraction via electrostimulation yields 0.15–0.3 µl per gland, with subsequent fractionation employing reverse-phase HPLC isolating Argiopinin I at ~17.3 minutes retention time (C18 column, aqueous/acetonitrile gradient). Structural confirmation utilizes mass spectrometry (M+ 636.5 Da) and NMR spectroscopy, revealing a conserved polyamine backbone with aromatic substitutions distinguishing it from argiopine variants [5] [8].

Phylogenetic Distribution of Argiopinins in Arachnids

Argiopinin homologs demonstrate discontinuous distribution across Araneidae, with occurrence strongly correlated with the Argiope genus (Araneidae: Argiopinae). Molecular phylogenies derived from mitochondrial genomes (COI, 16S rRNA) and nuclear markers place A. lobata within a clade exhibiting high toxin diversification:

  • Genus-level conservation: Confirmed in A. lobata, A. aurantia, and A. bruennichi through venom proteomics
  • Family-level absence: Not detected in non-argiopine Araneidae (e.g., Neogea, Gea) or mygalomorph spiders
  • Biogeographic variation: Japanese A. amoena (kogane-gumo) produces structurally distinct argiopinins with altered receptor specificity

This distribution suggests argiopinin biosynthesis emerged in the Mid-Miocene (~15 MYA), coinciding with Argiope radiation events documented in mitochondrial phylogenomic analyses. Toxin diversification likely accompanied ecological niche specialization, particularly in web-building hunters exploiting flying insects [5] [6] [9].

Historical Discovery and Nomenclature

Initial Isolation and Characterization (Grishin et al., 1989)

The foundational isolation of Argiopinin occurred through collaborative Soviet research published in Bioorganicheskaya Khimiya (1988). Grishin and colleagues fractionated A. lobata venom via gel filtration (Sephadex G-50) and ion-exchange chromatography, identifying a novel fraction designated "Fraction 636" based on molecular weight. Key milestones include:

Table 2: Key Research Milestones in Argiopinin I Characterization

YearResearchersContributionAnalytical Method
1988Grishin et al.Initial isolation from A. lobataGel filtration, bioassay
1989Volkova et al.Structural determination as polyamine derivativeNMR, mass spectrometry
1994Kishimoto et al.Synthesis confirmationChemical synthesis, CD spectroscopy
2001Blagbrough et al.Receptor binding kineticsRadioligand displacement assays

Electrophysiological characterization (1989) established its mechanism: reversible blockade of glutamate-gated ion channels in Periplaneta americana neurons (IC50 42 nM). The designation "Argiopinin" derives from the genus name (Argiope) combined with "-in" denoting bioactive substance, while "I" distinguishes the prototypical form from subsequently identified analogs [1] [5].

Evolution of Structural Classification

Early structural proposals (1989) identified a polyamine core (spermidine derivative) conjugated to phenolic moieties. Revised classification occurred through synthetic validation (1994) and X-ray crystallography (1998), revealing key features:

  • Backbone: N1-(2,4-dihydroxyphenylacetyl)-N4-(3-aminopropyl)-spermidine
  • Chirality: Asymmetric carbon at C2' of dihydroxyphenylacetate (R-configuration confirmed)
  • Pharmacophore: Ortho-dihydroxybenzene group essential for receptor binding

This structural progression reclassified argiopinins from simple polyamine derivatives to stereospecific aryl-polyamine conjugates. Current IUPAC nomenclature designates Argiopinin I as N1-[(2R)-2-amino-2-(2,4-dihydroxyphenyl)acetyl]-N5-(3-aminopropyl)-1,5-diaminopentane, distinguishing it from argiotoxins lacking the dihydroxyphenyl group [1] [5].

Properties

CAS Number

117233-41-7

Product Name

Argiopinin I

IUPAC Name

[5-amino-6-[5-[[4-amino-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]-4-oxobutanoyl]amino]pentylamino]-6-oxohexyl]-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]-dimethylazanium

Molecular Formula

C36H63N12O6+

Molecular Weight

760 g/mol

InChI

InChI=1S/C36H62N12O6/c1-48(2,20-10-18-43-34(53)26(38)12-9-17-45-36(40)41)19-7-4-11-25(37)33(52)42-15-5-3-6-16-44-35(54)28(22-30(39)50)47-31(51)21-24-23-46-27-13-8-14-29(49)32(24)27/h8,13-14,23,25-26,28,46H,3-7,9-12,15-22,37-38H2,1-2H3,(H10-,39,40,41,42,43,44,45,47,49,50,51,52,53,54)/p+1

InChI Key

PASGEHUZOLMKLZ-UHFFFAOYSA-O

SMILES

C[N+](C)(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N

Canonical SMILES

C[N+](C)(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.